molecular formula C22H17N3O3 B5842379 N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide

N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide

Cat. No. B5842379
M. Wt: 371.4 g/mol
InChI Key: BLWWQVKIODBUEE-CROVDCIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide, also known as BBA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BBA belongs to the class of hydrazone derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide has also been shown to inhibit the activation of STAT3, a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have shown that N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide can inhibit the proliferation and migration of cancer cells, induce cell cycle arrest and apoptosis, and inhibit angiogenesis and metastasis. N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide has also been shown to exhibit anti-inflammatory and anti-oxidant activities, as well as neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide in lab experiments is its potent anti-cancer activity against various types of cancer cells. N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide has also been shown to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide in lab experiments is its poor solubility in water, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide. One direction is to further investigate the mechanism of action of N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide and its potential targets in cancer cells. Another direction is to develop more efficient synthesis methods for N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide and its derivatives to improve its bioavailability and efficacy. Additionally, further studies are needed to evaluate the safety and efficacy of N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide in vivo and in clinical trials.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide can be synthesized through a multi-step process involving the condensation of 2-hydroxy-1,3-benzodioxole with benzoylhydrazine, followed by the reaction with benzaldehyde. The resulting product is then purified through recrystallization and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, prostate, and colon cancer cells. N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis.

properties

IUPAC Name

N-[(E)-[(1,3-benzodioxol-5-ylmethylideneamino)-phenylmethylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-22(18-9-5-2-6-10-18)25-24-21(17-7-3-1-4-8-17)23-14-16-11-12-19-20(13-16)28-15-27-19/h1-14H,15H2,(H,25,26)/b23-14?,24-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWWQVKIODBUEE-CROVDCIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC(=NNC(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C=N/C(=N/NC(=O)C3=CC=CC=C3)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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